2-Thiothinone hydrochloride
Overview
Description
2-Thiothinone (hydrochloride) is a synthetic compound categorized as a thiophene derivative. It is structurally related to methcathinone, with the phenyl group replaced by a thiophene group. This compound is primarily used as an analytical reference standard in forensic and research applications .
Scientific Research Applications
2-Thiothinone (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Studied for its stimulant properties and potential therapeutic applications.
Industry: Utilized in forensic science for the identification and characterization of designer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothinone (hydrochloride) involves the reaction of 2-thiophenecarboxaldehyde with methylamine and a reducing agent to form the intermediate 2-(methylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction conditions and optimized yields .
Chemical Reactions Analysis
Types of Reactions: 2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophenes
Mechanism of Action
The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .
Comparison with Similar Compounds
Methcathinone: A stimulant with a phenyl group instead of a thiophene group.
Methiopropamine: A non-ketone counterpart of 2-Thiothinone.
α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant
Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHFBWZOILAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54817-67-3 | |
Record name | 2-Thiothinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOTHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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